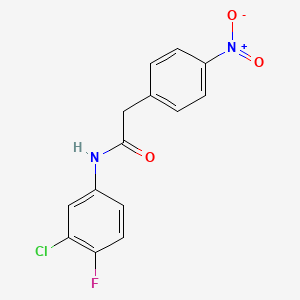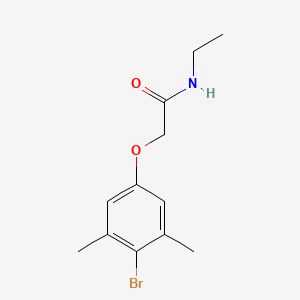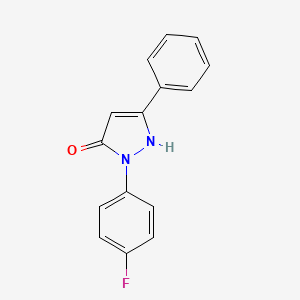
N-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)acetamide, commonly known as CF3, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. CF3 is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 357.78 g/mol.
Mecanismo De Acción
CF3 works by inhibiting the activity of COX-2, which reduces the production of prostaglandins. Prostaglandins are involved in inflammation and pain, so by reducing their production, CF3 can have anti-inflammatory and analgesic effects. CF3 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CF3 has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been found to inhibit the growth of cancer cells in vitro. CF3 has been shown to be metabolized in the liver and excreted in the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CF3 has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it has been extensively studied for its potential use in medicinal chemistry. However, CF3 has some limitations as well. It has low solubility in water, which can make it difficult to work with in some experiments. Additionally, CF3 has not been studied extensively in humans, so its safety and efficacy in humans are not well understood.
Direcciones Futuras
There are several future directions for research on CF3. One area of interest is its potential use as an anti-inflammatory and analgesic agent. CF3 has been shown to have these effects in animal models, but more research is needed to determine its safety and efficacy in humans. Another area of interest is its potential use as an anticancer agent. CF3 has been shown to inhibit the growth of cancer cells in vitro, and more research is needed to determine its potential as a cancer treatment. Finally, more research is needed to understand the mechanism of action of CF3 and how it interacts with other molecules in the body.
Métodos De Síntesis
The synthesis of CF3 involves the condensation of 3-chloro-4-fluoroaniline and 4-nitrobenzaldehyde in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is a yellow solid that is then purified by recrystallization in ethanol. The yield of CF3 is typically around 50%.
Aplicaciones Científicas De Investigación
CF3 has been studied extensively for its potential use in medicinal chemistry. It has been shown to have antitumor, anti-inflammatory, and analgesic properties. CF3 has also been found to inhibit the production of prostaglandins, which play a role in inflammation and pain. Additionally, CF3 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins.
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O3/c15-12-8-10(3-6-13(12)16)17-14(19)7-9-1-4-11(5-2-9)18(20)21/h1-6,8H,7H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCCULLTQVUSMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC(=C(C=C2)F)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-phenyl-3-[5-(phenylthio)-2-furyl]acrylonitrile](/img/structure/B5723165.png)
![N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5723187.png)
![2-chloro-5-[(2-chlorobenzoyl)amino]benzamide](/img/structure/B5723193.png)
![ethyl 2-{[3-(5-methyl-2-furyl)acryloyl]amino}benzoate](/img/structure/B5723195.png)
![3,7-dibutyryl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5723200.png)
![2-[4-(dimethylamino)phenyl]-4-(3-nitrophenyl)-6H-1,3-oxazin-6-one](/img/structure/B5723213.png)


![N-{2-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B5723234.png)
